3-(Decylamino)propan-1-ol
Description
3-(Decylamino)propan-1-ol is a secondary alcohol with a decylamino (C₁₀H₂₁N) substituent at the third carbon of the propanol backbone. Its structure comprises a hydrophobic decyl chain and a polar hydroxyl group, making it amphiphilic. This compound is structurally related to cationic lipids used in gene delivery systems, as seen in Telavancin Hydrochloride, where it contributes to membrane interaction .
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
3-(decylamino)propan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15/h14-15H,2-13H2,1H3 |
InChI Key |
JTVAIENGRBHJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylamino)propan-1-ol typically involves the reaction of decylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Decylamine and propylene oxide.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced catalysts and reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Decylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted derivatives of this compound.
Scientific Research Applications
3-(Decylamino)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Decylamino)propan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table compares 3-(Decylamino)propan-1-ol with structurally related propanol derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
